molecular formula C9H12N2O2 B14853615 2-Aminomethyl-4-pyridine acetic acid methyl ester

2-Aminomethyl-4-pyridine acetic acid methyl ester

Katalognummer: B14853615
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: BREAGSCCVVAKDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminomethyl-4-pyridine acetic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group attached to the methyl group at the 2-position of the pyridine ring, and an acetic acid methyl ester group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-4-pyridine acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridine acetic acid methyl ester with an amine source under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction mixture is stirred at a controlled temperature to facilitate the substitution of the chlorine atom with the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminomethyl-4-pyridine acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the ester group.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminomethyl-4-pyridine acetic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Aminomethyl-4-pyridine acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the acetic acid methyl ester group.

    4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

2-Aminomethyl-4-pyridine acetic acid methyl ester is unique due to the presence of both the amino group and the acetic acid methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

methyl 2-[2-(aminomethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5-6,10H2,1H3

InChI-Schlüssel

BREAGSCCVVAKDI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC(=NC=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.